molecular formula C15H11ClN2OS B472962 3-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 313973-09-0

3-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No. B472962
CAS RN: 313973-09-0
M. Wt: 302.8g/mol
InChI Key: XUTBETGCVAQEGN-UHFFFAOYSA-N
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Description

3-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a compound that contains a benzothiazole moiety . Benzothiazoles are organic heterobicyclic compounds that are part of the organonitrogen heterocyclic compound family .


Synthesis Analysis

The synthesis of benzothiazoles, such as this compound, can be achieved through a sequence involving the formation of an aryl glyoxal, ring-opening of the benzothiazole followed by condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .


Molecular Structure Analysis

The molecular structure of this compound can be found in various databases . The molecular formula is C15H11ClN2OS and the molecular weight is 302.77864 .


Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C15H11ClN2OS), molecular weight (302.77864), and other properties .

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide in lab experiments is its ability to inhibit NF-κB activity, which is a crucial transcription factor involved in the regulation of inflammation. This compound is also relatively easy to synthesize and has been found to exhibit good stability under various conditions. However, one of the major limitations of using this compound is its potential toxicity, which can limit its application in certain experiments.

Future Directions

There are several future directions for research on 3-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide. One area of research is the development of more potent analogs of this compound that can exhibit better anti-inflammatory, anti-tumor, and anti-cancer properties. Another area of research is the investigation of the exact mechanism of apoptosis induction in cancer cells by this compound. Furthermore, the potential application of this compound in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease should also be explored.

Synthesis Methods

The synthesis of 3-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide involves the reaction between 4-methyl-2-aminobenzothiazole and 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound in moderate to good yield. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

3-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide has been extensively studied for its potential application in various fields of scientific research. One of the most promising areas of research is its anti-inflammatory properties. This compound has been found to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation. This inhibition leads to a reduction in the production of pro-inflammatory cytokines, which can help in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Safety and Hazards

The safety and hazards associated with 3-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide are not explicitly mentioned in the available resources .

properties

IUPAC Name

3-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c1-9-4-2-7-12-13(9)17-15(20-12)18-14(19)10-5-3-6-11(16)8-10/h2-8H,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTBETGCVAQEGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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